Cas no 2148569-71-3 (3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid)

3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid is a specialized organic compound featuring a chloropyridinyl moiety linked to an acetamidopropanoic acid backbone. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both a chloropyridine group and an acetamido functionality enhances its utility in cross-coupling reactions and derivatization processes. Its well-defined molecular architecture ensures consistent performance in targeted applications, particularly in the development of biologically active molecules. The compound’s purity and stability under standard conditions further support its use in research and industrial settings where precise chemical transformations are required.
3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid structure
2148569-71-3 structure
Product name:3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid
CAS No:2148569-71-3
MF:C10H11ClN2O3
MW:242.658941507339
CID:5638779
PubChem ID:165939915

3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28277465
    • 3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
    • 2148569-71-3
    • 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid
    • Inchi: 1S/C10H11ClN2O3/c1-6(14)13-9(10(15)16)4-8-3-2-7(11)5-12-8/h2-3,5,9H,4H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: FRGCVCPKRAHDRW-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)CC(C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 242.0458199g/mol
  • Monoisotopic Mass: 242.0458199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.3Ų
  • XLogP3: 0.7

3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28277465-1.0g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
1.0g
$1029.0 2025-03-19
Enamine
EN300-28277465-10.0g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
10.0g
$4421.0 2025-03-19
Enamine
EN300-28277465-0.1g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
0.1g
$904.0 2025-03-19
Enamine
EN300-28277465-0.5g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
0.5g
$987.0 2025-03-19
Enamine
EN300-28277465-0.25g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
0.25g
$946.0 2025-03-19
Enamine
EN300-28277465-5.0g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
5.0g
$2981.0 2025-03-19
Enamine
EN300-28277465-2.5g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
2.5g
$2014.0 2025-03-19
Enamine
EN300-28277465-5g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3
5g
$2981.0 2023-09-09
Enamine
EN300-28277465-0.05g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3 95.0%
0.05g
$864.0 2025-03-19
Enamine
EN300-28277465-1g
3-(5-chloropyridin-2-yl)-2-acetamidopropanoic acid
2148569-71-3
1g
$1029.0 2023-09-09

Additional information on 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid

Research Brief on 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid (CAS: 2148569-71-3)

3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid (CAS: 2148569-71-3) is a novel chemical compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique chloropyridinyl and acetamidopropanoic acid moieties, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and small-molecule modulators of biological pathways. Recent studies have focused on its synthesis, structural characterization, and preliminary biological evaluations, which are critical for understanding its pharmacological profile.

The synthesis of 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid involves multi-step organic reactions, including the coupling of 5-chloropyridin-2-amine with protected amino acid derivatives, followed by deprotection and purification. Advanced spectroscopic techniques such as NMR, HPLC, and mass spectrometry have been employed to confirm its structural integrity and purity. These synthetic and analytical efforts are essential for ensuring the compound's suitability for further biological testing and drug development.

Recent in vitro studies have explored the compound's interaction with target enzymes, particularly those involved in inflammatory and metabolic pathways. Preliminary results indicate that 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid exhibits moderate inhibitory activity against specific proteases and kinases, suggesting its potential as a lead compound for the development of anti-inflammatory or metabolic disorder therapeutics. However, further optimization of its pharmacokinetic properties, such as solubility and metabolic stability, is required to enhance its drug-like characteristics.

In addition to its enzymatic inhibition properties, the compound has also been investigated for its role in modulating cellular signaling pathways. Early-stage cell-based assays have demonstrated its ability to influence key signaling molecules, although the exact mechanisms remain under investigation. These findings highlight the compound's versatility and warrant more comprehensive studies to elucidate its full therapeutic potential.

Despite these promising developments, challenges remain in translating 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid into clinical applications. Issues such as bioavailability, toxicity, and selectivity need to be addressed through systematic structure-activity relationship (SAR) studies and preclinical evaluations. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing this compound through the drug discovery pipeline.

In conclusion, 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid represents an exciting area of research in chemical biology and medicinal chemistry. Its unique structural features and preliminary biological activities make it a compelling candidate for further investigation. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater detail. This research brief underscores the importance of continued investment in innovative chemical entities like 3-(5-Chloropyridin-2-yl)-2-acetamidopropanoic acid to address unmet medical needs.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk